molecular formula C20H21NO5 B214565 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214565
M. Wt: 355.4 g/mol
InChI Key: DHAQWDVYOUEWBS-UHFFFAOYSA-N
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Description

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "DOI" and is a derivative of the phenethylamine family. DOI has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

DOI acts primarily as a partial agonist of the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist would. This mechanism of action is thought to underlie many of the biochemical and physiological effects of DOI.
Biochemical and Physiological Effects:
DOI has a range of biochemical and physiological effects, including alterations in sensory perception, changes in mood, and changes in cognition. DOI has been shown to induce hallucinations, alter visual perception, and increase feelings of empathy and social connection. DOI has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DOI for lab experiments is its specificity for the 5-HT2A receptor, which allows researchers to study the effects of serotonin signaling in a more targeted way. However, DOI also has limitations, including its potential for inducing hallucinations and other altered states of consciousness, which can complicate experimental designs.

Future Directions

There are many potential future directions for research on DOI, including investigations into its potential therapeutic applications, studies of its effects on other serotonin receptors, and investigations of its interactions with other drugs and compounds. DOI may also be useful as a tool for studying the role of serotonin signaling in a range of physiological and behavioral processes.

Synthesis Methods

The synthesis of DOI involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2-(2,5-dimethoxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with indole-3-carboxaldehyde to form the final product, 3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. The synthesis of DOI is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

DOI has been used in a wide range of scientific research applications, including studies of serotonin receptors, behavioral studies, and investigations of the effects of drugs on the brain. DOI is particularly useful for researchers studying the 5-HT2A receptor, which is involved in a range of physiological processes, including mood regulation, perception, and cognition.

properties

Product Name

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C20H21NO5/c1-4-21-16-8-6-5-7-15(16)20(24,19(21)23)12-17(22)14-11-13(25-2)9-10-18(14)26-3/h5-11,24H,4,12H2,1-3H3

InChI Key

DHAQWDVYOUEWBS-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=C(C=CC(=C3)OC)OC)O

Origin of Product

United States

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